N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a small-molecule compound characterized by a fused imidazo[1,2-b]pyridazine core. Key structural features include:
- Cyclopropyl substituent at position 2 of the heterocyclic core, which may enhance metabolic stability by reducing oxidative metabolism .
- 4-Chloro-2-fluorophenyl group linked via a carboxamide at position 6, contributing to hydrophobic interactions in target binding .
- SMILES: ClC1C=CC(=C(C=1)F)NC(C1C=CC2N(C=C(C3CC3)N=2)N=1)=O .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-10-3-4-12(11(18)7-10)20-16(23)13-5-6-15-19-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAVEELEOCPGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate pyridazine and imidazole derivatives.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents such as diazomethane or cyclopropyl bromide.
Attachment of the 4-chloro-2-fluorophenyl group: This can be done via nucleophilic aromatic substitution reactions.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the aromatic ring or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with imidazo[1,2-b]pyridazine structures exhibit significant anticancer properties. For instance, studies have demonstrated that similar derivatives can inhibit the proliferation of various cancer cell lines, including those associated with lung, breast, and colon cancers. The mechanism often involves the inhibition of specific kinases or pathways crucial for tumor growth.
- Case Study : A derivative of imidazo[1,2-b]pyridazine was shown to have an IC50 value of 10.79 µM against the HEPG2 liver cancer cell line, indicating potent cytotoxicity .
Inhibition of Phosphodiesterases
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has been investigated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4A3 and PDE4B1. These enzymes play a critical role in cellular signaling and inflammation.
- Binding Affinity : The compound exhibited an IC50 value of 19.6 nM against PDE4A3, suggesting strong inhibitory potential .
Drug Design and Development
The unique structure of this compound makes it a promising candidate for drug development. Its ability to selectively target specific biological pathways can be harnessed to design new therapeutics.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the phenyl and cyclopropyl groups significantly affect the biological activity of related compounds. This insight aids in optimizing efficacy while minimizing side effects.
Anti-inflammatory Properties
Given its action on PDEs, this compound may also exhibit anti-inflammatory effects, which are beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Neurological Disorders
There is potential for application in neurological disorders due to the modulation of cyclic AMP levels through PDE inhibition, which can influence neuronal signaling pathways.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article reviews the available literature regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C16H12ClFN4O
- Molecular Weight : 330.74 g/mol
- CAS Number : 2548996-21-8
Research indicates that compounds similar to this compound may act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibiting MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
Case Study: MAO Inhibition
In a study evaluating pyridazinone derivatives, it was found that certain compounds exhibited potent inhibitory effects on MAO-B with IC50 values as low as 0.013 µM. These compounds were characterized as reversible and competitive inhibitors, suggesting their potential use in treating neurodegenerative disorders like Alzheimer's disease .
Anticancer Activity
The anticancer properties of this compound have also been explored. Preliminary assessments indicate that similar imidazopyridazine compounds exhibit significant antiproliferative activity against various cancer cell lines. The mechanisms underlying this activity may involve the induction of apoptosis and inhibition of cell proliferation pathways.
Antiproliferative Assays
In studies involving related compounds, it was reported that certain derivatives demonstrated substantial cytotoxicity against breast, colon, and lung cancer cell lines. For instance, one study highlighted a compound with an IC50 value indicating effective inhibition at nanomolar concentrations .
In Vitro Studies
In vitro studies conducted on healthy fibroblast cells (L929) have shown varying degrees of cytotoxicity among related compounds. For example:
| Compound | IC50 (µM) | Cytotoxic Effects |
|---|---|---|
| T3 | 27.05 | Significant at high doses |
| T6 | 120.6 | No significant cytotoxicity |
These findings suggest that while some derivatives may be effective against cancer cells, they also pose risks to normal cells at certain concentrations .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to MAO-B. Higher docking scores for this compound compared to MAO-A indicate a preferential interaction with MAO-B, reinforcing its potential therapeutic application in neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide, and how is purity ensured?
- Methodological Answer : The compound is synthesized via multistep reactions, often starting with cyclopropane-containing precursors and imidazo[1,2-b]pyridazine core formation. A common approach involves:
Cyclopropane introduction : Alkylation or cross-coupling reactions to attach the cyclopropyl group.
Core heterocycle formation : Condensation of aminopyridazine derivatives with carbonyl-containing reagents under acidic conditions (e.g., POCl₃/DMF) .
Final amidation : Coupling the carboxylic acid intermediate with 4-chloro-2-fluoroaniline using carbodiimide-based reagents (e.g., EDC/HOBt).
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures >95% purity. LC-MS and NMR (¹H/¹³C) confirm structural integrity .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), cyclopropane protons (δ 1.2–1.8 ppm), and amide NH (δ ~10 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry, as demonstrated in structurally analogous pyrimidine derivatives .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays targeting kinases or proteases, depending on hypothesized mechanisms.
- Cellular viability assays (e.g., MTT): Test cytotoxicity in cancer/normal cell lines (IC₅₀ values).
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC .
Advanced Research Questions
Q. How can flow chemistry optimize the synthesis of this compound?
- Methodological Answer : Flow reactors enhance reproducibility and yield by:
- Precise temperature control : Critical for exothermic steps (e.g., cyclopropane formation).
- Mixing efficiency : Reduces side reactions in imidazo[1,2-b]pyridazine core synthesis.
- Design of Experiments (DoE) : Statistically optimize parameters (residence time, reagent ratios) to maximize yield .
Q. What computational strategies predict target binding modes and SAR?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide): Dock the compound into crystal structures of target proteins (e.g., kinases). Prioritize poses with hydrogen bonds to the amide group and π-π stacking with aromatic rings.
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features (e.g., cyclopropane rigidity) with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate assays : Ensure consistency in cell lines (ATCC authentication), assay protocols, and compound purity (reanalyze via HPLC).
- Check stereochemical integrity : Enantiomeric impurities (if present) may alter activity.
- Evaluate batch variability : Compare results from independently synthesized batches .
Q. What methodologies improve metabolic stability for in vivo studies?
- Methodological Answer :
- Liver microsome assays : Identify metabolic hotspots (e.g., CYP450-mediated oxidation of cyclopropane).
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) or replace labile moieties (e.g., methyl with trifluoromethyl) to block metabolism .
Q. How does polymorphism affect physicochemical properties?
- Methodological Answer :
- Screen polymorphs : Use solvent recrystallization (e.g., ethanol vs. acetonitrile) and analyze via XRD and DSC.
- Stability testing : Compare dissolution rates and hygroscopicity of forms. Polymorphs with planar aromatic stacking (e.g., π-π interactions) often exhibit higher melting points and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
